REACTION_CXSMILES
|
BrBr.[K+].[Br-:4].[CH2:5]([C:7]1[CH:8]=[CH:9][C:10]([CH:13]=[CH2:14])=[N:11][CH:12]=1)[CH3:6].[OH2:15]>>[Br:4][CH2:14][CH:13]([C:10]1[CH:9]=[CH:8][C:7]([CH2:5][CH3:6])=[CH:12][N:11]=1)[OH:15] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
quenched with excess of water
|
Type
|
EXTRACTION
|
Details
|
Product was extracted with dichloromethane, which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=NC=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.43 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |